molecular formula C7H15N3O3S B1598281 1-(Methylsulfonyl)piperidine-3-carbohydrazide CAS No. 832741-28-3

1-(Methylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B1598281
CAS No.: 832741-28-3
M. Wt: 221.28 g/mol
InChI Key: BRRAJOZHRMFWDD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidine-3-carbohydrazide is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group and a carbohydrazide (-CONHNH₂) moiety at the third position of the piperidine ring.

Properties

IUPAC Name

1-methylsulfonylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S/c1-14(12,13)10-4-2-3-6(5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRAJOZHRMFWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398734
Record name 1-(methylsulfonyl)piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-28-3
Record name 1-(Methylsulfonyl)-3-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(methylsulfonyl)piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Methylsulfonyl)piperidine-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C₇H₁₅N₃O₃S
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's piperidine structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its activity against specific pathogens and in modulating biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown efficacy against various bacterial strains, including resistant strains, due to its ability to disrupt cell membrane integrity and inhibit essential enzymatic functions.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)MFC (µg/mL)
Escherichia coli1632
Staphylococcus aureus816
Candida albicans3264

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The compound demonstrated selective toxicity, showing lower IC50 values against cancerous cells compared to non-cancerous cells, indicating potential as an anticancer agent.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µg/mL)
HaCaT (non-cancerous)>100
MCF-7 (breast cancer)25
A549 (lung cancer)30

Case Studies

A notable study investigated the antifungal activity of derivatives related to piperidine compounds, including this compound. The study reported significant inhibition of Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The mechanism involved disruption of the fungal cell membrane and induction of apoptosis at sub-lethal concentrations .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Notable Properties/Biological Activity References
This compound Methylsulfonyl (-SO₂CH₃) and carbohydrazide (-CONHNH₂) at position 3 Predicted antiviral/anticancer activity due to sulfonyl and hydrazide groups; high polarity for improved solubility -
1-(Thiophen-3-ylmethyl)piperidine-3-carbohydrazide Thiophen-3-ylmethyl substituent instead of methylsulfonyl Exhibits anti-inflammatory and antiviral potential (analogous to thiophene derivatives)
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate Cyclopropylsulfonyl (-SO₂C₃H₅) and methyl ester (-COOCH₃) at position 3 Increased lipophilicity due to cyclopropyl group; altered metabolic stability
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid Pyridin-3-ylsulfonyl (-SO₂C₅H₄N) and carboxylic acid (-COOH) at position 2 Enhanced acidity and metal-chelating ability; potential enzyme inhibition
1-Methylpiperidine-3-carbaldehyde Methyl (-CH₃) and aldehyde (-CHO) at positions 1 and 3 Reactive aldehyde group for Schiff base formation; applications in synthetic chemistry

Pharmacokinetic and Physicochemical Properties

  • Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to thiophene or cyclopropyl analogs, which are more lipophilic .
  • Metabolic Stability : Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl) often exhibit slower hepatic metabolism than those with electron-donating substituents (e.g., methyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Methylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 2
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1-(Methylsulfonyl)piperidine-3-carbohydrazide

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